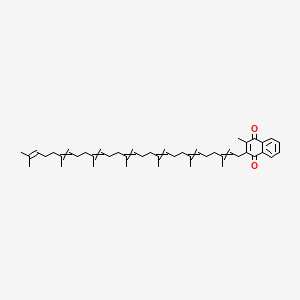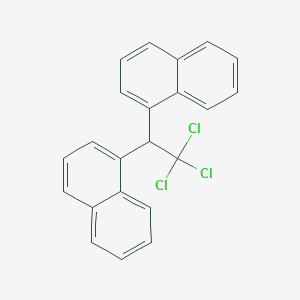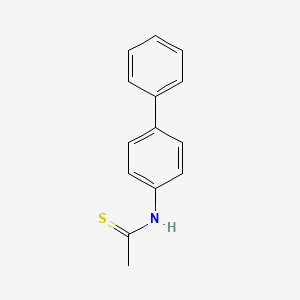
2-Methylquinolin-8-yl biphenyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinolin-8-yl biphenyl-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline ring system substituted with a methyl group at the 2-position and a biphenyl-4-carboxylate moiety at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl biphenyl-4-carboxylate can be achieved through a series of organic reactions. One notable method involves the Ru-catalyzed C(sp2)-H bond arylation reaction. This reaction employs [RuCl2(p-cymene)]2 as a precatalyst and (p-tol)3P as a ligand . The reaction conditions typically include the use of solvents such as hexane and ethyl acetate, and the product is purified by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would be applied to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylquinolin-8-yl biphenyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the biphenyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Methylquinolin-8-yl biphenyl-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and catalysis studies.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of materials with unique properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Methylquinolin-8-yl biphenyl-4-carboxylate involves its interaction with molecular targets through various pathways. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes. Additionally, the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Methylquinolin-8-yl biphenyl-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H17NO2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H17NO2/c1-16-10-11-19-8-5-9-21(22(19)24-16)26-23(25)20-14-12-18(13-15-20)17-6-3-2-4-7-17/h2-15H,1H3 |
InChI-Schlüssel |
AQBYNFKYSOVWBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)

![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)


![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)


